2-Bromo-6-chloro-4-fluorobenzaldehyde
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Overview
Description
2-Bromo-6-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives can interact with various biological targets depending on their specific substitutions .
Mode of Action
Fluorobenzaldehydes can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .
Biochemical Pathways
It’s known that benzaldehyde derivatives can influence various biochemical pathways depending on their specific substitutions .
Pharmacokinetics
The pharmacokinetic properties of 2-Bromo-6-chloro-4-fluorobenzaldehyde are as follows :
Result of Action
It is known that benzaldehyde derivatives can have various effects at the molecular and cellular level depending on their specific substitutions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2–8 °C . Its solubility can also impact its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Cellular Effects
It is known that benzaldehyde derivatives can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Molecular Mechanism
It is known that benzaldehyde derivatives can interact with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C .
Metabolic Pathways
It is known that benzaldehyde derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that benzaldehyde derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzaldehyde derivatives can be directed to specific compartments or organelles based on their chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-chloro-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-fluorobenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-6-chloro-4-fluorobenzoic acid.
Reduction: Formation of 2-bromo-6-chloro-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-fluorobenzaldehyde
- 2-Bromo-4-chloro-3-fluorobenzoic acid
- 2-Bromo-4-fluorobenzaldehyde
Uniqueness
2-Bromo-6-chloro-4-fluorobenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring. The combination of bromine, chlorine, and fluorine atoms provides distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXZCTDYQNCIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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